molecular formula C13H16BrNO2 B7629281 N-[4-(4-bromophenyl)oxan-4-yl]acetamide

N-[4-(4-bromophenyl)oxan-4-yl]acetamide

Cat. No. B7629281
M. Wt: 298.18 g/mol
InChI Key: OFHJRBVDHPXHTF-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)oxan-4-yl]acetamide, also known as BPOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPOA is a white crystalline powder that is soluble in organic solvents and is synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde and glycidyl acetate.

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)oxan-4-yl]acetamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and the induction of apoptosis. N-[4-(4-bromophenyl)oxan-4-yl]acetamide has been shown to activate the p53 pathway, which is involved in regulating cell growth and apoptosis.
Biochemical and Physiological Effects
N-[4-(4-bromophenyl)oxan-4-yl]acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the activation of the p53 pathway. N-[4-(4-bromophenyl)oxan-4-yl]acetamide has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[4-(4-bromophenyl)oxan-4-yl]acetamide is its potential as an anti-cancer agent, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of N-[4-(4-bromophenyl)oxan-4-yl]acetamide is its low solubility in water, which can make it difficult to work with in some lab experiments.

Future Directions

There are several future directions for the study of N-[4-(4-bromophenyl)oxan-4-yl]acetamide, including the development of new cancer therapies, the synthesis of N-[4-(4-bromophenyl)oxan-4-yl]acetamide derivatives with improved solubility and potency, and the investigation of N-[4-(4-bromophenyl)oxan-4-yl]acetamide's potential applications in material science and organic synthesis.

Synthesis Methods

The synthesis of N-[4-(4-bromophenyl)oxan-4-yl]acetamide involves several steps, including the reaction of 4-bromobenzaldehyde with glycidyl acetate to form 4-(4-bromophenyl)oxan-4-ol. This intermediate is then treated with acetic anhydride to form N-[4-(4-bromophenyl)oxan-4-yl]acetamide. The overall yield of N-[4-(4-bromophenyl)oxan-4-yl]acetamide is around 40%, and the purity of the compound can be improved through recrystallization.

Scientific Research Applications

N-[4-(4-bromophenyl)oxan-4-yl]acetamide has shown potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-[4-(4-bromophenyl)oxan-4-yl]acetamide has been studied for its potential as an anti-cancer agent. Studies have shown that N-[4-(4-bromophenyl)oxan-4-yl]acetamide can induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

N-[4-(4-bromophenyl)oxan-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-10(16)15-13(6-8-17-9-7-13)11-2-4-12(14)5-3-11/h2-5H,6-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHJRBVDHPXHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCOCC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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